molecular formula C25H36N2 B6309637 Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- CAS No. 581776-24-1

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-

Cat. No.: B6309637
CAS No.: 581776-24-1
M. Wt: 364.6 g/mol
InChI Key: YHHAFOMDNXLAMA-UHFFFAOYSA-N
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Description

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- (IUPAC name), commonly referred to as DippFormH in coordination chemistry literature, is a bulky amidine derivative characterized by two 2,6-diisopropylphenyl substituents on the nitrogen atoms of the methanimidamide core. This compound has garnered significant attention in organometallic and supramolecular chemistry due to its strong electron-donating properties and steric bulk, which stabilize metal complexes and prevent undesirable side reactions . Synthesized via imidoyl chloride intermediates, it serves as a precursor for amidine-N-oxide derivatives and facilitates the formation of complexes with transition metals and lanthanides .

Properties

IUPAC Name

N,N'-bis[2,6-di(propan-2-yl)phenyl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2/c1-16(2)20-11-9-12-21(17(3)4)24(20)26-15-27-25-22(18(5)6)13-10-14-23(25)19(7)8/h9-19H,1-8H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHAFOMDNXLAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC=NC2=C(C=CC=C2C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478190
Record name Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581776-24-1
Record name Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. One common method involves the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane or hexane and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N’-bis[2,6-bis(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-, and analogous compounds:

Compound Core Structure Molecular Formula Molecular Weight Key Applications References
Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- Amidine C29H36N2 412.61 g/mol Ligand for samarium, gold, and other metal complexes; precursor for N-oxides
N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine Ethylenediamine C26H40N2 380.62 g/mol Chelating agent in asymmetric catalysis; stabilizer for reactive intermediates
[1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene]gold(I) chloride N-Heterocyclic Carbene C27H38AuClN2 621.04 g/mol Catalyst for cross-coupling and cycloisomerization reactions
N-[2,6-bis(1-methylethyl)phenyl]-N'-4-pyridinylurea Urea C18H23N3O 297.40 g/mol Pharmacological agent (e.g., enzyme inhibition); structural studies in crystallography
Nevanimibe (ATR-101) Urea C27H38N4O2 450.62 g/mol Clinical applications in adrenocortical carcinoma and Cushing’s syndrome

Steric and Electronic Properties

  • Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-: The 2,6-diisopropylphenyl groups provide exceptional steric shielding, reducing agglomeration in metal complexes. The amidine core acts as a strong σ-donor, enhancing electron density at metal centers .
  • N-Heterocyclic Carbenes (NHCs) : While structurally distinct, NHCs like the gold complex in share similar steric profiles but exhibit stronger π-backbonding capabilities, making them superior for stabilizing low-oxidation-state metals .
  • Urea Derivatives : Compounds like Nevanimibe lack metal-coordinating ability but leverage the 2,6-diisopropylphenyl groups for hydrophobic interactions in biological targets (e.g., sterol O-acyltransferase inhibition) .

Biological Activity

Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]- (CAS No. 581776-24-1) is a synthetic organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on recent research findings.

  • Molecular Formula: C25H36N2
  • Molecular Weight: 364.57 g/mol
  • Melting Point: 202-203 °C (solvent: dichloromethane)
  • Boiling Point: Approximately 458.5 °C (predicted)
  • Density: 0.95 g/cm³ (predicted)
  • pKa: 7.66 (predicted)

Synthesis

Methanimidamide can be synthesized through the reaction of 2,6-bis(1-methylethyl)aniline with formamide under controlled conditions. This synthesis can be optimized for yield and purity using techniques such as recrystallization or chromatography .

The biological activity of Methanimidamide is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It is believed to modulate enzyme activity, potentially influencing metabolic pathways and cellular functions.

Antimicrobial Properties

Research indicates that Methanimidamide exhibits antimicrobial activity. A study on related compounds suggests that derivatives of N,N'-diarylformamidines can act as effective antimicrobial agents against various pathogens . The mechanism likely involves disruption of microbial cell walls or interference with metabolic processes.

Antioxidant Activity

Methanimidamide has shown potential antioxidant properties in preliminary studies. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders . The compound's ability to scavenge free radicals may contribute to its protective effects in biological systems.

Case Studies

  • Antimicrobial Efficacy : A series of studies have demonstrated that compounds similar to Methanimidamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
  • Cellular Studies : In vitro studies have indicated that Methanimidamide can influence cell viability and proliferation in cancer cell lines, suggesting a potential role in cancer therapy. Specific pathways affected include apoptosis and cell cycle regulation.

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to the bulky 2,6-bis(1-methylethyl)phenyl groups in Methanimidamide:

Compound NameAntimicrobial ActivityAntioxidant PotentialUnique Features
MethanimidamideYesYesBulky substituents
N,N'-bis(2,6-diisopropylphenyl)formamidineModerateLimitedSmaller substituents
N,N'-Bis(1-methylethyl)ethanimidamideLowModerateDifferent functional groups

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